- Preparation of chiral intermediate of omarigliptin, China, , ,

Cas no 951127-25-6 (tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate)

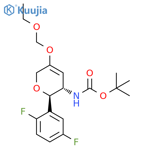

![tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate structure](https://it.kuujia.com/scimg/cas/951127-25-6x500.png)

951127-25-6 structure

Nome del prodotto:tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate

Numero CAS:951127-25-6

MF:C16H19F2NO4

MW:327.323171854019

MDL:MFCD20926096

CID:1005818

PubChem ID:44193925

tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate Proprietà chimiche e fisiche

Nomi e identificatori

-

- TERT-BUTYL ((2R,3S)-2-(2,5-DIFLUOROPHENYL)-5-OXOTETRAHYDRO-2H-PYRAN-3-YL)CARBAMATE

- CPo3604-01

- N-[(2R,3S)-2-(2,5-Difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]carbamic Acid 1,1-Dimethylethyl Ester

- Omarigliptin intermediate I

- tert-butyl [(2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pvran-3 yl]carbamate

- tert-butyl [(2R,3S)-5-oxo-2-(2,5-difluorophenyl)tetradihydro-2H-pyran-3-yl]carbaMate

- tert-Butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxo-tetrahydropyran-3-yl]carbamate

- MK3102 Intermediate1

- Omarigliptin

- tert-butyl [(2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl]carbamate

- tert-butyl [(2R,3S)-5-oxo-2-(2,5-difluorophenyl)tetrahydro-2H-pyran-3-yl]carbamate

- tert-butyl [(2R,5S)-5-oxo-2-(2,5-difluorophenyl)tetrahydro-2H-pyran-3-yl]carba

- Carbamic acid, N-[(2R,3S)-2-(2,5-difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]-, 1,1-dimethylethyl ester

- tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate

- tert-butyl [(2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pvra

- 1,1-Dimethylethyl N-[(2R,3S)-2-(2,5-difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]carbamate (ACI)

- tert-butyl((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate

- 1,1-Dimethylethyl N-[(2R,3S)-2-(2,5-difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]carbamate

- AC-28993

- N-[(2R,3S)-2-(2,5-difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]-CarbaMic acid 1,1-diMethylethyl ester

- MK-3102 intermediate

- 951127-25-6

- OTCULXVRRSCLLI-UONOGXRCSA-N

- AKOS025396333

- CS-M3207

- MFCD20926096

- tert-butyl[(2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl]carbamate

- SCHEMBL12761887

- N-?[(2S,?3S)?-?2-?(2,?5-Difluorophenyl)?tetrahydro-?5-?oxo-?2H-?pyran-?3-?yl]?carbamic acid?, 1,?1-Ddimethylethyl Ester

- DS-8553

- tert-butyl[(2r,3s)-5-oxo-2-(2,5-difluorophenyl)tetrahydro-2h-pyran-3-yl]carbamate

- DTXSID701121090

-

- MDL: MFCD20926096

- Inchi: 1S/C16H19F2NO4/c1-16(2,3)23-15(21)19-13-7-10(20)8-22-14(13)11-6-9(17)4-5-12(11)18/h4-6,13-14H,7-8H2,1-3H3,(H,19,21)/t13-,14+/m0/s1

- Chiave InChI: OTCULXVRRSCLLI-UONOGXRCSA-N

- Sorrisi: N([C@H]1CC(=O)CO[C@@H]1C1C=C(F)C=CC=1F)C(=O)OC(C)(C)C

Proprietà calcolate

- Massa esatta: 327.12800

- Massa monoisotopica: 327.12821441g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 6

- Conta atomi pesanti: 23

- Conta legami ruotabili: 4

- Complessità: 452

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 2

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 2.1

- Superficie polare topologica: 64.599

Proprietà sperimentali

- Densità: 1.25±0.1 g/cm3 (20 ºC 760 Torr),

- Punto di ebollizione: 433.4°C at 760 mmHg

- Solubilità: Quasi insolubile (0,065 g/l) (25°C),

- PSA: 64.63000

- LogP: 3.27950

tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H302-H315-H319-H335

- Dichiarazione di avvertimento: P261-P305+P351+P338

- Condizioni di conservazione:Sealed in dry,2-8°C(BD257405)

tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| abcr | AB457825-5g |

tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate; . |

951127-25-6 | 5g |

€216.50 | 2025-02-20 | ||

| eNovation Chemicals LLC | K08346-5g |

tert-butyl (2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-ylcarbamate |

951127-25-6 | >95% | 5g |

$1785 | 2024-05-25 | |

| Chemenu | CM133097-100g |

tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate |

951127-25-6 | 95% | 100g |

$2516 | 2021-08-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 125127-1g |

tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate |

951127-25-6 | 95+% | 1g |

32430.0CNY | 2021-08-03 | |

| TRC | D447495-250mg |

N-[(2R,3S)-2-(2,5-Difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]carbamic Acid 1,1-Dimethylethyl Ester |

951127-25-6 | 250mg |

$345.00 | 2023-05-18 | ||

| Alichem | A119001603-1g |

tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate |

951127-25-6 | 95% | 1g |

$324.00 | 2023-08-31 | |

| abcr | AB457825-10 g |

tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate; . |

951127-25-6 | 10g |

€447.50 | 2023-04-22 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1060696-1g |

MK-3102 intermediate |

951127-25-6 | 98% | 1g |

¥268.00 | 2024-04-24 | |

| eNovation Chemicals LLC | D783100-10g |

tert-Butyl (2R,3S)[2-(2,5-difluoro-phenyl)-5-oxo-tetrahydro-pyran-3-yl]-carbamate |

951127-25-6 | 97% | 10g |

$300 | 2024-06-05 | |

| eNovation Chemicals LLC | D783100-50g |

tert-Butyl (2R,3S)[2-(2,5-difluoro-phenyl)-5-oxo-tetrahydro-pyran-3-yl]-carbamate |

951127-25-6 | 97% | 50g |

$1100 | 2024-06-05 |

tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; overnight, rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 °C; 4 h, 0 °C → rt; rt → 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 20 min, 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 20 min, 0 °C

Riferimento

- Hydrate of pyran derivative or its salt, and preparing method and application thereof, China, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Sodium periodate , Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane , Water ; 3 h, 25 °C

Riferimento

- Preparation of 2-phenyl-heterocyclyl-tetrahydro-2H-pyran-3-amine compounds for use in the treatment of diabetes and its associated disorders, India, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 °C; 4 h, 0 °C → rt; rt → 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 20 min, 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 20 min, 0 °C

Riferimento

- Preparation of pyrroloimidazole derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 4 h, rt; rt → 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 20 min, 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 20 min, 0 °C

Riferimento

- Preparation of imidazole derivatives as dipeptidyl peptidase IV inhibitors, China, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Zinc chloride Solvents: Ethanol ; 0 °C

Riferimento

- Application of asymmetric addition reaction in synthesis of Omarigliptin intermediate, China, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: N-methylmorpholine N-oxide , Osmium tetroxide

1.2 Reagents: Sodium periodate

1.2 Reagents: Sodium periodate

Riferimento

- Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23), Bioorganic & Medicinal Chemistry Letters, 2013, 23(19), 5361-5366

Metodo di produzione 8

Condizioni di reazione

1.1 Solvents: Dichloromethane ; 0 °C; 0 °C → rt

1.2 Reagents: Triphenylphosphine , Trichlorooxobis(triphenylphosphine)rhenium Solvents: Dichloromethane ; rt

1.3 Reagents: Bismuth trichloride , Bismuth nitrate Solvents: Water ; rt

1.2 Reagents: Triphenylphosphine , Trichlorooxobis(triphenylphosphine)rhenium Solvents: Dichloromethane ; rt

1.3 Reagents: Bismuth trichloride , Bismuth nitrate Solvents: Water ; rt

Riferimento

- Application of enzyme catalysis technology in synthesis of intermediate of Omarigliptin, China, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 4 h, rt; rt → 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 20 min, 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 20 min, 0 °C

Riferimento

- Preparation of 2-phenyl-3-amino-4-fluorotetrahydropyran derivatives useful as DPP-IV inhibitors for the treatment of metabolic disease, China, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 °C; 4 h, 0 °C → rt; rt → 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 20 min, 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 20 min, 0 °C

Riferimento

- Amino pyranoid ring derivative as DPP-IV inhibitor and its preparation, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 °C; 4 h, rt; rt → 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 20 min, 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 20 min, 0 °C

Riferimento

- Amino six-membered ring derivatives and application, China, , ,

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Sodium hypochlorite Solvents: Dichloromethane , Water ; 3 h, rt

Riferimento

- Method for preparing key intermediate of Alogliptin using 2,5-difluorobenzaldehyde, China, , ,

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Acetic acid , Sodium bromate Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Water ; < 2 °C; 0 °C

Riferimento

- Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes, Organic Process Research & Development, 2015, 19(11), 1760-1768

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Acetic acid , Sodium bromate Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Water ; 0 °C; 0 °C

1.2 Solvents: Water ; 5 h, 0 °C; overnight, 0 °C

1.2 Solvents: Water ; 5 h, 0 °C; overnight, 0 °C

Riferimento

- Asymmetric Synthesis of Highly Functionalized Tetrahydropyran DPP-4 Inhibitor, Organic Letters, 2014, 16(20), 5422-5425

tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate Raw materials

- tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-hydroxyoxan-3-yl]carbamate

- 1,1-Dimethylethyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-(ethoxymethoxy)-3,6-dihydro-2H-pyran-3-yl]carbamate

- 8-Oxa-1,5-dithiaspiro[5.5]undecan-10-amine, 9-(2,5-difluorophenyl)-, 1,5-dioxide, (9R,10S)-

- Di-tert-butyl dicarbonate

- 951127-31-4

tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate Preparation Products

tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate Letteratura correlata

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148

-

Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54

951127-25-6 (tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate) Prodotti correlati

- 93226-43-8(Tetrahydro-1-methylthiophenium methyl sulfate)

- 2229404-54-8(2-(5-bromothiophen-2-yl)oxyethan-1-amine)

- 893984-90-2(2-{1-(diethylcarbamoyl)methyl-1H-indol-3-yl}-N-2-(1H-indol-3-ylsulfanyl)ethyl-2-oxoacetamide)

- 946217-32-9(Acetamide, N-(3-methylphenyl)-2-[(3,5,6,7-tetrahydro-2-oxo-2H-cyclopentapyrimidin-4-yl)thio]-)

- 6736-77-2(Glucose-1-phosphate Dipotassium Salt)

- 2138206-90-1(ethyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanoate)

- 866040-56-4(ethyl 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoate)

- 2137742-46-0(1H-1,2,3-Triazole-5-carboxylic acid, 4-[1-[(1,1-dimethylethoxy)carbonyl]-3-methyl-2-pyrrolidinyl]-)

- 2421217-05-0(Pomalidomide-amino-PEG5-NH2 hydrochloride)

- 329078-72-0(1-(2,4-Difluorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:951127-25-6)tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate

Purezza:99%

Quantità:10g

Prezzo ($):213.0

atkchemica

(CAS:951127-25-6)tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate

Purezza:95%+

Quantità:1g/5g/10g/100g

Prezzo ($):Inchiesta